

A Spectroscopic Showdown: 2,3,5-Trichlorobenzaldehyde and Its Chemical Forebears

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,5-Trichlorobenzaldehyde

Cat. No.: B1294575

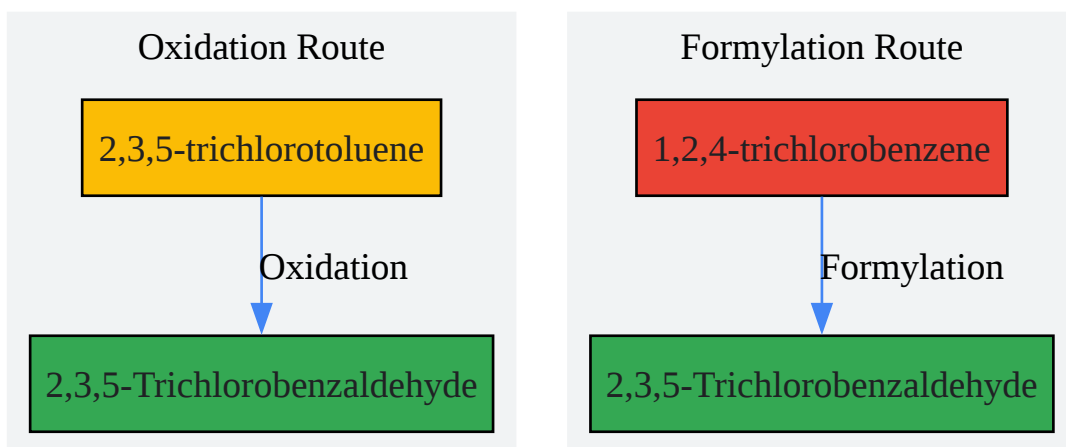
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A detailed spectroscopic comparison of **2,3,5-Trichlorobenzaldehyde** with its precursors, 2,3,5-trichlorotoluene and 1,2,4-trichlorobenzene, reveals distinct spectral shifts and features that are indicative of the functional group transformations occurring during its synthesis. This guide provides a comprehensive analysis of the FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopic data for these compounds, supported by detailed experimental protocols.

The journey from simple chlorinated aromatic hydrocarbons to the more functionalized **2,3,5-Trichlorobenzaldehyde** is a fundamental process in organic synthesis. Spectroscopic analysis is a cornerstone in monitoring this transformation, confirming the identity of intermediates and the final product, and ensuring purity. This guide serves as a valuable resource for researchers, scientists, and professionals in drug development by offering a clear, data-driven comparison of the spectroscopic properties of **2,3,5-Trichlorobenzaldehyde** and its key precursors.

Synthetic Pathway Overview

2,3,5-Trichlorobenzaldehyde can be synthesized via two primary routes. The first involves the oxidation of the methyl group of 2,3,5-trichlorotoluene. The second pathway proceeds from the formylation of 1,2,4-trichlorobenzene. Both 2,3,5-trichlorotoluene and 1,2,4-trichlorobenzene are therefore considered direct precursors to **2,3,5-Trichlorobenzaldehyde**.



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Synthetic routes to **2,3,5-Trichlorobenzaldehyde**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **2,3,5-Trichlorobenzaldehyde** and its precursors.

FT-IR Spectroscopic Data

Compound	Key FT-IR Peaks (cm ⁻¹) and Assignments
2,3,5-Trichlorobenzaldehyde	~1700 (C=O stretch, strong), ~2850 & ~2750 (C-H stretch of aldehyde), 3050-3100 (aromatic C-H stretch), 1550-1600 (aromatic C=C stretch), 800-900 (C-Cl stretch)
2,3,5-trichlorotoluene	2850-3000 (aliphatic C-H stretch), 3050-3100 (aromatic C-H stretch), 1450-1500 (aromatic C=C stretch), 800-900 (C-Cl stretch)
1,2,4-trichlorobenzene	3050-3100 (aromatic C-H stretch), 1450-1550 (aromatic C=C stretch), 800-900 (C-Cl stretch)

¹H NMR Spectroscopic Data (in CDCl₃)

Compound	Chemical Shift (δ , ppm) and Multiplicity
2,3,5-Trichlorobenzaldehyde	10.3 (s, 1H, -CHO), 7.8 (d, 1H, Ar-H), 7.6 (d, 1H, Ar-H)
2,3,5-trichlorotoluene	7.2-7.4 (m, 2H, Ar-H), 2.4 (s, 3H, -CH ₃)
1,2,4-trichlorobenzene	7.42 (d, 1H), 7.32 (dd, 1H), 7.16 (d, 1H)[1]

13C NMR Spectroscopic Data (in CDCl₃)

Compound	Chemical Shift (δ , ppm)
2,3,5-Trichlorobenzaldehyde	~189 (C=O), ~139 (C-CHO), ~135, ~133, ~132, ~130, ~129 (Ar-C)
2,3,5-trichlorotoluene	~138 (C-CH ₃), ~134, ~132, ~131, ~130, ~128 (Ar-C), ~20 (-CH ₃)
1,2,4-trichlorobenzene	133.5, 133.1, 131.2, 130.3, 127.9, 127.9

UV-Vis Spectroscopic Data (in Hexane)

Compound	λ_{max} (nm)
2,3,5-Trichlorobenzaldehyde	~250, ~290
2,3,5-trichlorotoluene	~270, ~280
1,2,4-trichlorobenzene	278, 287[2]

Experimental Protocols

A brief overview of the experimental methodologies for the key spectroscopic techniques is provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were recorded on a spectrometer using KBr pellets or as a thin film on NaCl plates. For solid samples, a small amount of the compound was ground with dry KBr and

pressed into a thin pellet. For liquid samples, a drop of the neat liquid was placed between two NaCl plates. The spectra were recorded in the range of 4000-400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were obtained on a 400 or 500 MHz NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded on a double-beam spectrophotometer. Samples were dissolved in spectroscopic grade hexane to a concentration of approximately 10^{-4} to 10^{-5} M. Spectra were recorded in a 1 cm quartz cuvette over a wavelength range of 200-400 nm.

Discussion of Spectroscopic Features

The introduction of the aldehyde functional group in **2,3,5-Trichlorobenzaldehyde** from its precursors brings about significant and predictable changes in the spectroscopic data.

In the FT-IR spectrum, the most prominent change is the appearance of a strong absorption band around 1700 cm^{-1} , characteristic of the carbonyl ($\text{C}=\text{O}$) stretching vibration of the aldehyde. Additionally, two weak bands appear around 2850 cm^{-1} and 2750 cm^{-1} , which are indicative of the C-H stretching vibration of the aldehyde proton. These features are absent in the spectra of both 2,3,5-trichlorotoluene and 1,2,4-trichlorobenzene.

The ^1H NMR spectrum of **2,3,5-Trichlorobenzaldehyde** shows a highly deshielded singlet at approximately 10.3 ppm, which is a definitive signal for an aldehyde proton. This is a stark contrast to the spectrum of 2,3,5-trichlorotoluene, which exhibits a singlet for the methyl protons at around 2.4 ppm, and the spectrum of 1,2,4-trichlorobenzene, which only shows signals in the aromatic region.

In the ^{13}C NMR spectrum, the presence of the aldehyde group is confirmed by a signal in the downfield region, typically around 189 ppm, corresponding to the carbonyl carbon. This signal is absent in the spectra of the precursors. The carbon atom attached to the aldehyde group also experiences a significant downfield shift.

The UV-Vis spectra are influenced by the electronic transitions within the aromatic ring and the attached functional groups. The introduction of the carbonyl group in **2,3,5-Trichlorobenzaldehyde**, which is a chromophore, leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to its precursors. This is due to the extension of the conjugated π -system.

Conclusion

The spectroscopic comparison of **2,3,5-Trichlorobenzaldehyde** with its precursors, 2,3,5-trichlorotoluene and 1,2,4-trichlorobenzene, provides a clear illustration of the impact of functional group transformation on the spectral properties of a molecule. The distinct changes observed in the FT-IR, NMR, and UV-Vis spectra serve as reliable diagnostic tools for monitoring the synthesis and confirming the identity and purity of the final product. This guide provides a foundational dataset and experimental framework for researchers working with these and similar compounds.

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References

- 1. 1,2,4-Trichlorobenzene(120-82-1) ^{13}C NMR spectrum [chemicalbook.com]
- 2. 1,2,4-Trichlorobenzene for HPLC, = 99 120-82-1 [sigmaaldrich.com]
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